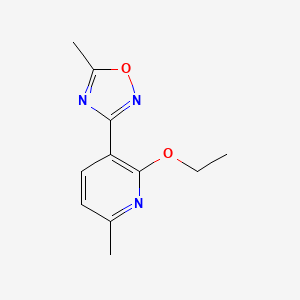
2-Ethoxy-6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-ethoxy-6-methylpyridine, can be synthesized through the alkylation of 2-methylpyridine with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the pyridine derivative with an appropriate nitrile oxide. This reaction is typically carried out under reflux conditions in a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes.
Chemical Biology: Utilized as a probe to study biological processes involving pyridine and oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- 5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
- (5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol
Uniqueness
3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H13N3O2/c1-4-15-11-9(6-5-7(2)12-11)10-13-8(3)16-14-10/h5-6H,4H2,1-3H3 |
InChI Key |
LMXYPVUHASODLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




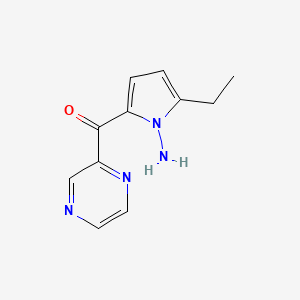
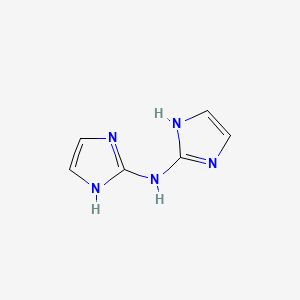
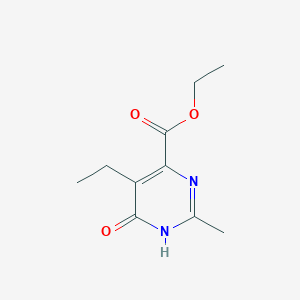


![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
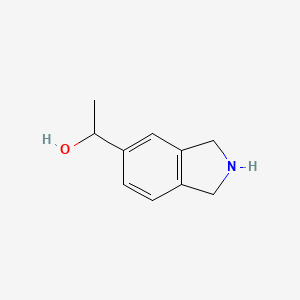
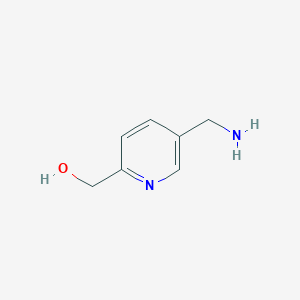
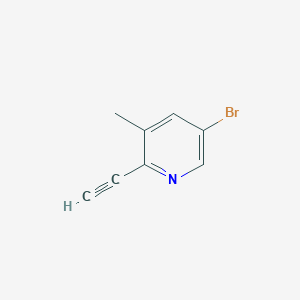
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)

